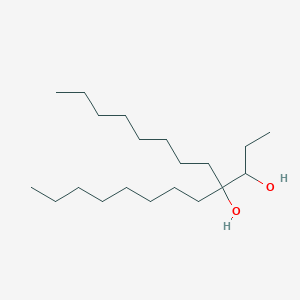
4-Octyldodecane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Octyldodecane-3,4-diol is an organic compound with the molecular formula C20H42O2. It contains two hydroxyl groups, one secondary and one tertiary, making it a diol. This compound is part of a broader class of diols, which are known for their versatility in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octyldodecane-3,4-diol typically involves the reduction of corresponding diketones or the dihydroxylation of alkenes. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). For dihydroxylation, osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used .
Industrial Production Methods
Industrial production of diols like this compound often involves catalytic hydrogenation processes. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Octyldodecane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated compounds .
Aplicaciones Científicas De Investigación
4-Octyldodecane-3,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of lipid metabolism and enzyme interactions.
Industry: It is used in the production of polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 4-Octyldodecane-3,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound can also participate in hydrophobic interactions due to its long alkyl chain, affecting membrane dynamics and protein-lipid interactions .
Comparación Con Compuestos Similares
Similar Compounds
Flavan-3,4-diols: These compounds have similar diol structures but differ in their aromatic ring systems.
1,2-Ethanediol: A simpler diol with two hydroxyl groups on adjacent carbons.
1,4-Butanediol: Another diol with hydroxyl groups on the first and fourth carbons.
Uniqueness
4-Octyldodecane-3,4-diol is unique due to its long alkyl chain and specific positioning of the hydroxyl groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
183851-31-2 |
|---|---|
Fórmula molecular |
C20H42O2 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
4-octyldodecane-3,4-diol |
InChI |
InChI=1S/C20H42O2/c1-4-7-9-11-13-15-17-20(22,19(21)6-3)18-16-14-12-10-8-5-2/h19,21-22H,4-18H2,1-3H3 |
Clave InChI |
SMCGIESTDXMFQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCC)(C(CC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne](/img/structure/B12564115.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)


![Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B12564134.png)
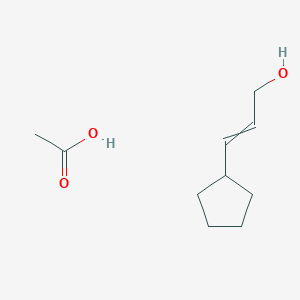
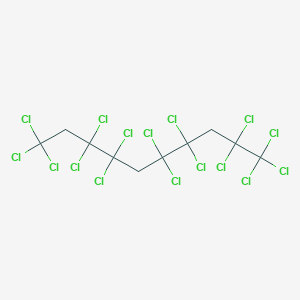
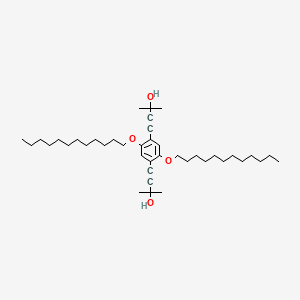
![Bis[3,4-bis(phenylethynyl)phenyl] ether](/img/structure/B12564161.png)

![6-[(Octadecylcarbamoyl)amino]-N-phenylhexanamide](/img/structure/B12564178.png)
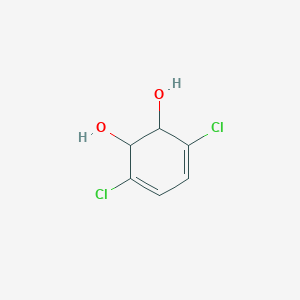
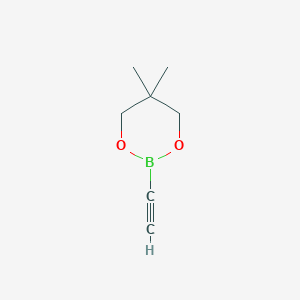
![3-[(2-Methoxyphenyl)sulfanyl]-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B12564193.png)
